![molecular formula C24H24N2O3 B2712804 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941931-97-1](/img/structure/B2712804.png)

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

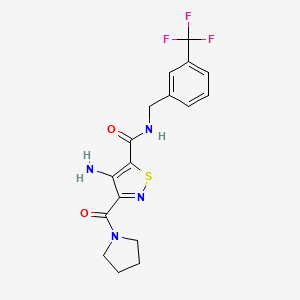

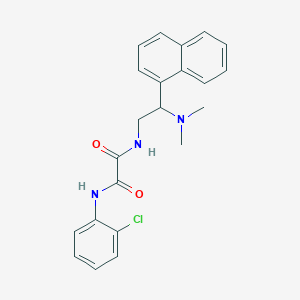

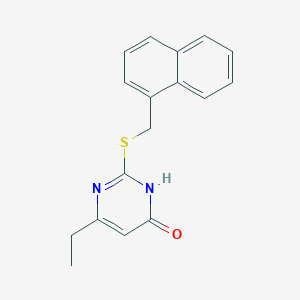

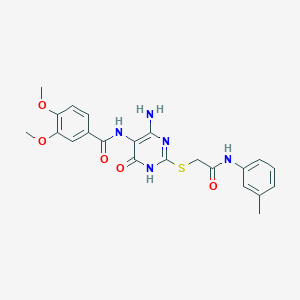

“N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. The name suggests it contains functional groups such as naphthalene, pyrrolidine, and benzo[d][1,3]dioxole .

Synthesis Analysis

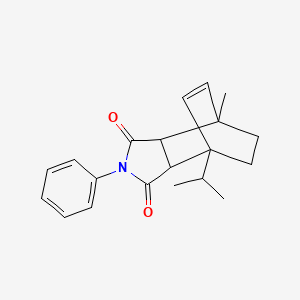

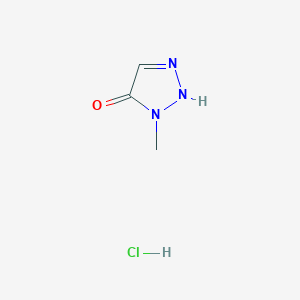

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Cu-catalyzed coupling reactions . Another strategy involves Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation .Molecular Structure Analysis

The molecular structure of this compound likely involves a benzo[d][1,3]dioxole structure feature, as suggested by its name .Chemical Reactions Analysis

Similar compounds have been involved in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .Scientific Research Applications

Photosensitive Materials

A study by Ebara et al. (2003) developed a novel synthetic method for poly(benzoxazole) precursors using a polycondensation approach. This work highlights the potential of naphthalene derivatives in creating photosensitive materials with specific light exposure sensitivities and contrasts, demonstrating significant advancements in photolithography and material science applications (Ebara, Shibasaki, & Ueda, 2003).

Coordination Polymers and Luminescence

Sun et al. (2012) explored the synthesis and properties of carboxylate-assisted acylamide metal–organic frameworks, presenting structures with unique luminescence and thermal stability properties. This research provides insights into the design of new materials for potential use in sensing, catalysis, and luminescent devices (Sun et al., 2012).

Organic Synthesis and Reactivity

Ragnarsson et al. (2001) focused on the reductive cleavage of aromatic carboxamides, including those derived from naphthalene. Their findings contribute to a deeper understanding of the synthetic pathways and reactivity of naphthalene-based compounds, useful in organic synthesis and chemical transformations (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Photophysical Studies

Abraham et al. (2004) investigated the redox and photophysical properties of water-soluble naphthalene diimide derivatives. Their work expands the knowledge on the electron transfer processes of these compounds, which is crucial for developing advanced materials with specific optical and electronic properties (Abraham, McMasters, Mullan, & Kelly, 2004).

Nanotechnology and Material Science

Aleksandrov and El’chaninov (2017) described the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the chemical versatility of naphthalene derivatives in creating complex molecules with potential applications in nanotechnology and material science (Aleksandrov & El’chaninov, 2017).

Future Directions

properties

IUPAC Name |

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c27-24(18-10-11-22-23(14-18)29-16-28-22)25-15-21(26-12-3-4-13-26)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNPDTJVYOSQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)

![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)